molecular formula C20H17N3O4S B2445517 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476458-18-1

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2445517
CAS No.: 476458-18-1
M. Wt: 395.43
InChI Key: JEMVDTYCSWFXQN-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-14-5-3-13(4-6-14)23-19(15-9-28-10-16(15)22-23)21-20(24)12-2-7-17-18(8-12)27-11-26-17/h2-8H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMVDTYCSWFXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS No. 476458-18-1) is a complex organic compound that has garnered attention in medicinal chemistry for its promising biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H17N3O4S, with a molecular weight of 393.43 g/mol. Its structure includes a thieno[3,4-c]pyrazole core and a benzo[d][1,3]dioxole moiety, contributing to its diverse biological activities. The presence of the methoxyphenyl group enhances the compound's lipophilicity, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The methoxyphenyl group can engage in π-π interactions, while the thieno[3,4-c]pyrazole core is capable of hydrogen bonding and other non-covalent interactions. These interactions may modulate the activity of various enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on several cancer cell lines, revealing notable cytotoxicity:

Cell Line IC50 (µM) Mechanism
A549 (Lung)9.0Induces cell cycle arrest and apoptosis
HeLa (Cervical)8.5Inhibits cell proliferation and migration
MCF7 (Breast)7.0Induces senescence and morphological changes

These results suggest that the compound effectively inhibits cell proliferation and induces apoptosis through various mechanisms.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown potential anti-inflammatory activity. In vitro studies demonstrated that it reduced the production of pro-inflammatory cytokines in activated macrophages. This effect is particularly relevant for conditions characterized by chronic inflammation.

Case Studies

  • Study on A549 Cell Line :
    • In a controlled experiment, this compound was tested against the A549 lung cancer cell line.
    • Results indicated an IC50 value of 9 µM with significant inhibition of cell growth observed at higher concentrations.
    • Mechanistic studies revealed that the compound caused G1 phase arrest and increased apoptotic markers.
  • HeLa Cell Line Investigation :
    • The compound was assessed for its effects on HeLa cells.
    • An IC50 value of 8.5 µM was recorded.
    • The study highlighted that treatment led to a reduction in migratory capabilities and induced morphological changes indicative of senescence.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence purity?

The compound is synthesized via multi-step routes involving cyclocondensation of thiophene derivatives with substituted pyrazole precursors. Key steps include:

  • Use of dry tetrahydrofuran (THF) to prevent hydrolysis of intermediates .
  • Catalysts like triethylamine or palladium-based systems to enhance regioselectivity in heterocycle formation .
  • Post-synthesis purification via column chromatography or recrystallization to achieve >95% purity . Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent ratios (e.g., ethyl acetate/hexane) for separation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

  • 1H/13C NMR spectroscopy to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thienopyrazole ring protons at δ 6.2–7.1 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 451.12) .
  • X-ray diffraction (XRD) for crystallographic analysis of hydrogen-bonding patterns and steric effects .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

Preliminary screens include:

  • Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) at 10–100 μM concentrations .
  • Antimicrobial disk diffusion tests against Gram-positive/negative strains, with zone-of-inhibition comparisons to ampicillin .
  • Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., IC50 calculations) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproduct formation?

Strategies include:

  • Solvent selection: Anhydrous THF or DMF to suppress side reactions like oxidation .
  • Temperature control: Reflux at 80–100°C for cyclization steps, followed by rapid cooling to arrest dimerization .
  • Catalyst screening: Test Pd/C or organocatalysts (e.g., proline derivatives) for regioselective amide bond formation . Data Note: Yields vary from 40–75% depending on substituent steric bulk .

Q. How can contradictions in solubility data across studies be resolved?

Discrepancies often arise from:

  • Polymorphism: Recrystallize the compound in varying solvents (e.g., ethanol vs. acetonitrile) to isolate stable crystalline forms .
  • pH-dependent solubility: Perform UV-Vis spectroscopy in buffers (pH 2–10) to map solubility profiles .
  • Dynamic light scattering (DLS): Quantify aggregation tendencies in aqueous media .

Q. What computational methods predict its biological targets and binding modes?

Advanced approaches include:

  • Molecular docking with AutoDock Vina to identify interactions with kinase domains (e.g., EGFR or CDK2) .
  • QSAR modeling using MOE or Schrödinger Suite to correlate substituent electronegativity with bioactivity .
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How does this compound compare structurally and functionally to analogs like N-aryl-thienopyrazoles?

Key distinctions:

  • Bioactivity: The benzo[d][1,3]dioxole moiety enhances metabolic stability compared to simpler phenyl analogs .
  • Synthetic complexity: Substituents at the pyrazole C3 position require orthogonal protection-deprotection strategies .
  • SAR trends: Methoxy groups at the 4-position of phenyl rings improve COX-2 selectivity by 3-fold vs. chloro analogs .

Q. What experimental designs address stability challenges under physiological conditions?

  • Forced degradation studies: Expose the compound to UV light, heat (40–60°C), and hydrolytic conditions (0.1M HCl/NaOH) for 24–72 hours .
  • LC-MS stability assays: Monitor degradation products (e.g., hydrolysis of the dioxole ring) at pH 7.4 and 37°C .
  • Microsomal incubation: Use liver microsomes to predict CYP450-mediated metabolism .

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